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p-Nitrophenyl-alpha-D-maltoside

enzyme engineering subsite mapping porcine pancreatic alpha-amylase

p-Nitrophenyl-alpha-D-maltoside (PNP-α-D-maltoside; 4-Nitrophenyl-α-D-maltopyranoside; CAS 17400-77-0) is a synthetic chromogenic disaccharide substrate composed of maltose linked via an α-glycosidic bond to a p-nitrophenyl (PNP) chromophore. Upon enzymatic hydrolysis at the glycosidic bond, stoichiometric release of p-nitrophenolate (yellow anion, λmax ~405–410 nm) enables continuous or endpoint spectrophotometric quantification of enzyme activity.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
Cat. No. B2634642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl-alpha-D-maltoside
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2
InChIKeyIAYJZWFYUSNIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

p-Nitrophenyl-alpha-D-maltoside (CAS 17400-77-0): Chromogenic Maltosidase & Amylase Substrate for Quantitative Enzyme Assays


p-Nitrophenyl-alpha-D-maltoside (PNP-α-D-maltoside; 4-Nitrophenyl-α-D-maltopyranoside; CAS 17400-77-0) is a synthetic chromogenic disaccharide substrate composed of maltose linked via an α-glycosidic bond to a p-nitrophenyl (PNP) chromophore . Upon enzymatic hydrolysis at the glycosidic bond, stoichiometric release of p-nitrophenolate (yellow anion, λmax ~405–410 nm) enables continuous or endpoint spectrophotometric quantification of enzyme activity [1]. It serves as a well-defined, low-molecular-weight substrate for α-amylases (EC 3.2.1.1), α-glucosidases (EC 3.2.1.20), and related glycosyl hydrolases, offering a direct kinetic readout without coupled auxiliary enzymes when used with amylases that possess intrinsic maltosidase activity .

Why p-Nitrophenyl-alpha-D-maltoside Cannot Be Replaced by Generic Nitrophenyl Glycosides in Quantitative Enzyme Workflows


Substituting PNP-α-D-maltoside with closely related chromogenic substrates—such as p-nitrophenyl-α-D-glucoside (PNPG), the β-anomer, or the phenyl analog lacking the nitro group—introduces systematic errors in kinetic measurements because each substituent and stereochemical feature governs a distinct interaction profile with the enzyme's active-site subsites [1]. The p-nitro group modulates electronic effects on the glycosidic bond and can participate in non-ionic interactions with enzyme residues that the unsubstituted phenyl analog cannot [2]. The α-anomeric configuration determines substrate recognition: α-amylases and α-glucosidases discriminate sharply between α- and β-maltosides [3]. The disaccharide (maltose) scaffold defines subsite occupancy patterns distinct from monosaccharide glucosides, directly affecting Km, kcat, and the pH-dependence of catalysis [4]. These differences are not incremental—they are mechanistically determinative, as demonstrated by the quantitative evidence below.

p-Nitrophenyl-alpha-D-maltoside: Head-to-Head Quantitative Differentiation Evidence Against Key Analogs


p-Nitro Substituent Enables Selective kcat/Km Enhancement Upon Lysine Modification—Unsubstituted Phenyl Analog Shows No Response

Chemical modification of porcine pancreatic α-amylase (PPA) lysine residues with 2,4,6-trinitrobenzenesulfonic acid (TNBS) enhanced the kcat/Km value specifically for p-nitrophenyl-α-D-maltoside, whereas no enhancement was observed for the unsubstituted phenyl-α-D-maltoside under identical modification and assay conditions [1]. This demonstrates that the p-nitro group is required for the stabilization of the productive enzyme–substrate binding mode via non-ionic interaction with modified lysine residues. The effect is substituent-selective and not a general consequence of enzyme modification.

enzyme engineering subsite mapping porcine pancreatic alpha-amylase chemical modification

Kinetic Parameters of p-Nitrophenyl-α-D-maltoside Closely Match Maltose; Ortho Isomer Behaves as Maltotriose—Implications for Subsite Occupancy

Using porcine pancreatic α-amylase (PPA), the kinetic parameters (Km, kcat/Km) of p-nitrophenyl-α-D-maltoside hydrolysis were determined to be quite close to those of the natural substrate maltose (kcat/Km = 2 M⁻¹·s⁻¹ for maltose) [1]. In contrast, the o-nitrophenyl-α-D-maltoside isomer exhibited kinetic behavior characteristic of maltotriose—a longer-chain substrate—indicating that the ortho-nitro group interacts with the enzyme's reducing-end subsites in a manner equivalent to an additional glucose residue. The p-nitro isomer, by contrast, does not interact with subsites 1 and 2, making it a faithful two-subsite maltose mimetic rather than a surrogate for longer oligosaccharides.

subsite binding energy maltooligosaccharide porcine pancreatic alpha-amylase substrate mimetic

Higher Affinity for Acid α-Glucosidase: Km = 1.2 mM vs. Maltotriose (Km = 1.8 mM) and Maltose (Km = 3.7 mM)

In a study of acid α-glucosidase purified 3,500-fold from rabbit muscle, PNP-α-D-maltoside exhibited a Michaelis constant (Km) of 1.2 mM, representing the highest affinity among the maltosaccharides tested [1]. This compares favorably with maltotriose (Km = 1.8 mM) and maltose (Km = 3.7 mM). Pronounced substrate inhibition was observed at concentrations exceeding 5 mM for all maltosaccharides tested. The 3.1-fold lower Km relative to maltose indicates that the p-nitrophenyl moiety contributes favorably to ground-state binding without requiring a third glucose residue.

acid alpha-glucosidase Pompe disease substrate affinity maltosaccharides

Chloride Allosteric Activation: 30-Fold kcat Increase for PNP-α-D-maltoside Without Km Shift

Hog pancreatic α-amylase possesses a single chloride-binding site (Kd = 3 × 10⁻⁴ M at 25°C). Chloride binding acts as an allosteric activator, increasing kcat 30-fold toward PNP-α-D-maltoside with no accompanying change in Km [1]. The same 30-fold kcat enhancement and Km constancy were observed with starch as substrate. Other monovalent anions (Br⁻, I⁻, NO₂⁻, NO₃⁻, ClO₄⁻, SCN⁻, N₃⁻, CNO⁻) can substitute for chloride, but their effect on kcat decreases as the anionic radius increases. This well-characterized chloride dependence makes PNP-α-D-maltoside a reliable reporter substrate for studying the allosteric mechanism of mammalian α-amylases.

allosteric regulation chloride activation mammalian alpha-amylase kcat enhancement

Substrate-Dependent pH Optimum Shift: pH 5.2 for PNP-α-D-maltoside vs. pH 6.9 for Longer Oligosaccharides

Porcine pancreatic α-amylase exhibits a substrate-dependent shift in catalytic pH optimum. For low-molecular-weight substrates including PNP-α-D-maltoside, γ-cyclodextrin, maltotetraitol, and maltopentaitol, the pH optimum shifts to 5.2 [1]. In contrast, for oligosaccharides containing more than five glucose residues (e.g., maltopentaose, maltohexaitol), the pH optimum is 6.9. This shift is directly linked to the productive binding mode and subsite occupancy: shorter substrates that occupy fewer subsites shift the pH dependence of the catalytic residues. Analogs that occupy different subsite patterns (e.g., o-nitrophenyl isomer behaving as maltotriose) would not exhibit this same pH profile.

pH optimum subsite-dependent catalysis PPA assay condition optimization

Maltoside Scaffold Confers 10-Fold Sensitivity Advantage Over Glucoside Scaffold in α-Glucosidase Assays

A comparative study using human kidney and urine neutral α-glucosidase demonstrated that the β-maltoside-based assay method (using p-nitrophenyl-β-D-maltoside as substrate with β-glucosidase as auxiliary enzyme) was 10-fold more sensitive than the commonly used α-glucosidase assay employing the corresponding synthetic α-glucosides, p-nitrophenyl-α-D-glucoside (NP-α-D-glucoside) and 4-methylumbelliferyl-α-D-glucoside (MU-α-D-glucoside) [1]. Although the reference study used the β-anomer of the maltoside, the sensitivity advantage derives from the maltoside (disaccharide) scaffold itself, which provides a better structural match to the natural substrates of α-glucosidase than the glucoside (monosaccharide) scaffold. The α-anomeric form (PNP-α-D-maltoside) can serve as a direct substrate without auxiliary enzyme for enzymes possessing intrinsic maltosidase activity.

neutral alpha-glucosidase assay sensitivity beta-maltoside clinical enzymology

p-Nitrophenyl-alpha-D-maltoside: Evidence-Backed Application Scenarios for Optimal Procurement Decisions


Direct Spectrophotometric α-Amylase Activity Determination in Saliva and Biological Fluids

The Gillard et al. (1977) method using PNP-α-D-maltoside as a well-defined, direct substrate for salivary α-amylase [1] provides linear response across 0.224–11.90 U/L with within-run CV <3% and correlation r = 0.979 against the Nelson-Somogyi saccharogenic reference method. This assay exploits the compound's dual property as both a chromogenic substrate and a faithful maltose mimetic, enabling continuous monitoring at 405 nm without auxiliary enzymes. Selection of PNP-α-D-maltoside over PNPG (p-nitrophenyl-α-D-glucoside) is critical here: the maltoside scaffold matches the natural disaccharide preference of α-amylase's active-site architecture, ensuring physiologically relevant activity measurements.

Active-Site Subsite Mapping and Enzyme Engineering Studies

As demonstrated by Seigner et al. (1987) [1], PNP-α-D-maltoside serves as the minimal-length substrate for PPA subsite mapping because its p-nitrophenyl moiety does not interact with subsites 1 and 2, making it a clean two-subsite occupancy probe. The ortho isomer cannot substitute for this purpose because it occupies three subsites (maltotriose-like behavior), which would misassign binding energy contributions. For enzyme engineering studies involving lysine modification, the p-nitro group's ability to engage in non-ionic interactions with modified residues provides a unique readout of modification-dependent changes in the productive binding mode that the unsubstituted phenyl analog cannot report.

Acid α-Glucosidase Activity Measurement for Inhibitor Screening (Pompe Disease Research)

The Palmer (1971) characterization [1] established that PNP-α-D-maltoside offers the highest affinity (Km = 1.2 mM) among maltosaccharide substrates for acid α-glucosidase, outperforming maltotriose (Km = 1.8 mM) and maltose (Km = 3.7 mM). This higher affinity translates directly to greater assay sensitivity at substantiating substrate levels. For inhibitor screening campaigns targeting acid α-glucosidase, PNP-α-D-maltoside enables robust signal generation at lower enzyme concentrations than natural substrates, reducing enzyme consumption per assay well. Note that substrate concentrations must be maintained below ~5 mM to avoid the pronounced substrate inhibition documented for this enzyme class.

Chloride-Dependence and Allosteric Mechanism Studies of Mammalian α-Amylases

Levitzki and Steer (1974) [1] demonstrated that chloride activates hog pancreatic α-amylase 30-fold toward PNP-α-D-maltoside with no Km change, identical to the activation profile observed with starch. This equivalence validates PNP-α-D-maltoside as a soluble, spectrophotometrically convenient proxy for polymeric starch in mechanistic studies of the chloride allosteric site. The continuous assay format eliminates the sampling and stopping steps inherent to starch-iodine methods. For laboratories studying anion selectivity at the chloride site, PNP-α-D-maltoside enables real-time kinetic monitoring across a panel of monovalent anions (Br⁻, I⁻, NO₃⁻, SCN⁻, etc.) with decreasing activation potency as a function of ionic radius—experiments that are impractical with turbidimetric or reducing-sugar endpoint assays.

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